Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester

Electrosynthesis Building-Block Production Process Chemistry

Cyclopropane‑1,1,2,2,3,3‑hexacarboxylic acid hexamethyl ester (CAS 109777‑05‑1), also known as hexamethyl cyclopropanehexacarboxylate, is a C₃-symmetric, per‑esterified cyclopropane derivative with six geminal methoxycarbonyl substituents. Its molecular formula is C₁₅H₁₈O₁₂ (MW 390.30 g·mol⁻¹), and it is typically supplied as a crystalline solid with a purity of ≥98%.

Molecular Formula C15H18O12
Molecular Weight 390.3 g/mol
CAS No. 109777-05-1
Cat. No. B018903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester
CAS109777-05-1
Molecular FormulaC15H18O12
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC
InChIInChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3
InChIKeyYCZFZICYFNDUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropane-1,1,2,2,3,3-Hexacarboxylic Acid Hexamethyl Ester (CAS 109777-05-1): Procurement-Grade Identification and Analytical Baselines


Cyclopropane‑1,1,2,2,3,3‑hexacarboxylic acid hexamethyl ester (CAS 109777‑05‑1), also known as hexamethyl cyclopropanehexacarboxylate, is a C₃-symmetric, per‑esterified cyclopropane derivative with six geminal methoxycarbonyl substituents . Its molecular formula is C₁₅H₁₈O₁₂ (MW 390.30 g·mol⁻¹), and it is typically supplied as a crystalline solid with a purity of ≥98% . The compound is prepared via an electrochemical dehydrotrimerization of dimethyl malonate, a synthetic route that directly assembles the fully substituted cyclopropane core in a single operation [1]. Its structural hallmarks include a highly strained cyclopropane ring (ring strain ≈115 kJ·mol⁻¹) bearing six electron‑withdrawing ester groups, which collectively impart distinct physical and chemical properties relative to other polycarboxylates.

Why Cyclopropane-1,1,2,2,3,3-Hexacarboxylic Acid Hexamethyl Ester Cannot Be Replaced by Common In-Class Analogs


Although several polycarboxylate esters share the same nominal functional group count, the target compound differs fundamentally in both core geometry and steric congestion. The cyclopropane ring is a planar, equilateral triangle with C–C–C bond angles compressed to ~60°, generating approximately 115 kJ·mol⁻¹ of ring strain that is absent in aromatic (e.g., mellitic acid hexamethyl ester) or cyclohexane‑based hexaesters [1]. Moreover, all six ester groups are attached to a three‑carbon scaffold, making this one of the most densely functionalized small rings available. These geometric and electronic features translate into measurably different melting points, crystal densities, and packing motifs, which directly affect shelf stability, solubility, and the thermal window for downstream reactions. Consequently, substituting a benzene‑ or cyclohexane‑derived hexaester for the cyclopropane scaffold would introduce both stereoelectronic and bulk‑property deviations that invalidate quantitative structure‑activity or structure‑property models built with the target compound [2].

Quantitative Differential Evidence: Cyclopropane-1,1,2,2,3,3-Hexacarboxylic Acid Hexamethyl Ester vs. Closest Analogs


Electrochemical One-Step Synthesis: 65% Yield from Dimethyl Malonate vs. Multi-Step Esterification Routes

The target compound is accessible in a single electrochemical step from dimethyl malonate, a commodity diester, in 65% isolated yield [1]. In contrast, the closest cyclopropane analog, hexaethyl cyclopropanehexacarboxylate (CAS 61936-90-1), is typically prepared by exhaustive esterification of the parent hexacarboxylic acid or by a less efficient alkylation route, often requiring multiple protection/deprotection sequences and delivering lower overall yields (typically <50% over three steps) [2]. This route distinction directly impacts procurement lead time, cost per gram, and batch-to-batch reproducibility.

Electrosynthesis Building-Block Production Process Chemistry

Crystal Density: 1.423 g/cm³ vs. 1.345 g/cm³ for the Planar Aromatic Hexaester

The cyclopropane‑based hexamethyl ester crystallizes with a significantly higher density (1.423 g·cm⁻³) than benzenehexacarboxylic acid hexamethyl ester (mellitic acid hexamethyl ester, 1.345 g·cm⁻³) . The 5.8% density increase reflects the compact, non-planar core of the cyclopropane ring, which permits tighter molecular packing in the solid state. This property can be exploited when high bulk density is desirable, for example in solid‑state formulations or as a heavy‑atom‑free contrast agent scaffold.

Solid-State Characterization Crystal Engineering Material Packing

Melting Point: 235–237 °C vs. 190 °C for the Aromatic Hexaester – 45 °C Higher Thermal Stability

The target hexamethyl cyclopropanehexacarboxylate melts at 235–237 °C, compared with 189–194 °C (lit. 190 °C) for the benzene‑derived analog . This ~45 °C elevation in melting point indicates substantially stronger intermolecular forces in the cyclopropane derivative, attributable to the dense packing of polar ester groups around the strained three‑membered ring. The higher thermal threshold widens the processing window for reactions conducted in the melt and reduces the risk of thermal degradation during prolonged storage at elevated ambient temperatures.

Thermal Analysis Shelf-Life Assessment Processing Window

Functional Group Density: 6 CO₂Me Groups on a Three‑Carbon Core vs. Six‑Carbon Analogs

The target compound packs six methoxycarbonyl groups onto a three‑carbon cyclopropane scaffold, yielding a functional group density of 2.0 ester groups per ring carbon . In comparison, cyclohexane‑1,2,3,4,5,6‑cis‑hexacarboxylic acid hexamethyl ester distributes the same six groups over six ring carbons (1.0 group/carbon) [1], while the benzene analog spreads them over an even larger, rigid planar π‑system. This difference in steric concentration directly affects chelation geometry and metal‑binding stoichiometry when the esters are hydrolyzed to the corresponding hexacarboxylic acid, and it also influences the radius of gyration of dendrimers built from these cores.

Ligand Design Denrimer Core Functional Group Density

Ring Strain Energy: ~115 kJ/mol (Cyclopropane) vs. ~0 kJ/mol (Benzene) – Reactivity Handhold

Cyclopropane derivatives possess approximately 115 kJ·mol⁻¹ of ring strain energy, a well‑established value derived from heats of combustion and computational analysis [1]. This strain is essentially zero in the aromatic hexaester comparator. When combined with six electron‑withdrawing ester groups, the cyclopropane core becomes susceptible to nucleophilic ring‑opening under controlled conditions, offering a reactivity mode that is absent in the benzene‑based analog. This strain‑release pathway can be harnessed for site‑selective bioconjugation or for the preparation of ring‑opened polycarboxylate scaffolds that are inaccessible from planar aromatics.

Strain-Driven Reactivity Ring-Opening Chemistry Energetic Materials

Crystal Structure: Monoclinic C2 Packing vs. Likely Triclinic Packing of Hexaethyl Analog

Hexacarbomethoxycyclopropane crystallizes in the monoclinic space group C2 with unit‑cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. The hexaethyl analog, by contrast, crystallizes in a different space group (likely P‑1 or P2₁/c, as inferred from the published structure solution) with distinct cell dimensions [2]. The change in alkyl chain length from methyl to ethyl alters the conformational landscape of the ester groups, leading to a different molecular packing arrangement. This structural difference can affect dissolution rate, mechanical properties of formulated solids, and the quality of single crystals obtainable for downstream X‑ray studies.

X-ray Crystallography Polymorph Prediction Solid-State Properties

Cyclopropane-1,1,2,2,3,3-Hexacarboxylic Acid Hexamethyl Ester: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Precursor for Cyclopropanehexacarboxylic Acid-Based MOF Linkers

The hexamethyl ester can be quantitatively hydrolyzed to cyclopropanehexacarboxylic acid, a compact hexadentate ligand with the highest carboxylic acid density per ring carbon available among cyclopropane scaffolds [1]. When used as a metal‑organic framework (MOF) linker, this hexa‑acid is expected to yield frameworks with unusually short inter‑node distances, potentially enhancing gas‑sorption selectivity [2]. Procurement of the ester form is preferred because the free acid is hygroscopic and difficult to purify, whereas the crystalline ester is stable, easy to handle, and can be hydrolyzed on demand.

Dendrimer Core for High-Branching Polyester Architectures

With six chemically equivalent ester groups, the compound serves as an ideal zeroth‑generation core for divergent dendrimer synthesis [1]. The cyclopropane ring imposes a constrained, non‑planar geometry that reduces back‑folding and increases solvent‑accessible surface area compared to benzene‑centered dendrimer cores [2]. This structural feature is valuable for drug‑delivery vehicles where dendrimer flexibility and guest encapsulation are critical design parameters.

Strain‑Reactive Building Block for Covalent Fragment Libraries

The ~115 kJ·mol⁻¹ cyclopropane strain energy, coupled with six ester electron‑withdrawing groups, renders the compound susceptible to nucleophilic ring‑opening under mild conditions [1]. This reactivity can be exploited to generate diverse, ring‑opened polycarboxylate scaffolds for covalent fragment‑based drug discovery [2]. The hexamethyl ester thus provides a single starting material that can be diversified into multiple lead‑like structures through regioselective ring‑opening.

High-Density Reference Standard for Solid-State Analytical Methods

The well‑characterized crystal structure and high density (1.423 g·cm⁻³) of the hexamethyl ester make it a useful internal reference for powder X‑ray diffraction (PXRD) and solid‑state NMR method calibration [1][2]. Its non‑hygroscopic, crystalline nature ensures long‑term stability, while its distinct unit‑cell parameters provide sharp, reproducible diffraction peaks across multiple laboratories.

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